molecular formula OH(−)<br>HO- B078521 Hydroxide CAS No. 14337-01-0

Hydroxide

Cat. No. B078521
CAS RN: 14337-01-0
M. Wt: 17.007 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-M
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Patent
US03956118

Procedure details

reacting the recovered phosphate precipitate with a stoiciometric excess of an aqueous alkaline solution of sodium hydroxide, sodium carbonate or sodium bicarbonate to form a corresponding rare earth hydroxide or carbonate precipitate in a corresponding sodium phosphate-sodium hydroxide or sodium phosphate-sodium carbonate solution,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[OH-].[Na+:7].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[C:14](=[O:17])([OH:16])[O-:15].[Na+]>>[OH-:2].[C:8](=[O:9])([O-:11])[O-:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:7].[Na+:7].[Na+:7].[OH-:15].[Na+:7].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:7].[Na+:7].[Na+:7].[C:14](=[O:15])([O-:17])[O-:16].[Na+:7].[Na+:7] |f:1.2,3.4.5,6.7,10.11.12.13.14.15,16.17.18.19.20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-]
Name
Type
product
Smiles
C([O-])([O-])=O
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+].[OH-].[Na+]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+].C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.